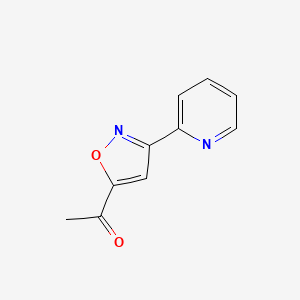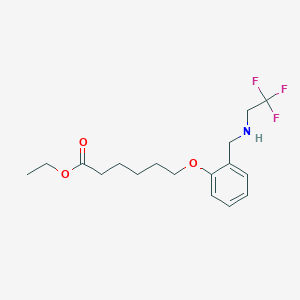![molecular formula C20H26N7O11P B12067319 [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate](/img/structure/B12067319.png)
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate is a complex organic molecule with significant biochemical and pharmaceutical relevance. This compound is characterized by its intricate structure, which includes purine and pyrimidine bases, making it a notable subject in nucleic acid chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the preparation of the purine and pyrimidine nucleosides, which are then linked through a series of phosphorylation reactions. Key steps include:
Nucleoside Synthesis: The purine and pyrimidine nucleosides are synthesized through glycosylation reactions, where the respective bases are attached to a sugar moiety.
Phosphorylation: The nucleosides are phosphorylated using reagents such as phosphorus oxychloride (POCl₃) or phosphoramidite chemistry to introduce the phosphate group.
Coupling: The phosphorylated nucleosides are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the purine and pyrimidine bases can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Studied for its role in DNA and RNA interactions.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with nucleic acids. It can intercalate into DNA or RNA strands, disrupting their normal function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells by interfering with their genetic material.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer.
Cytidine Monophosphate (CMP): A nucleotide used in RNA synthesis.
Thymidine Monophosphate (TMP): A nucleotide involved in DNA synthesis.
Uniqueness
This compound is unique due to its dual nucleoside structure, which allows it to interact with both purine and pyrimidine bases in nucleic acids. This duality enhances its potential as a therapeutic agent by targeting multiple pathways in biological systems.
Conclusion
The compound [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate is a versatile molecule with significant implications in various fields of science. Its complex structure and diverse reactivity make it a valuable subject for ongoing research and industrial applications.
属性
分子式 |
C20H26N7O11P |
|---|---|
分子量 |
571.4 g/mol |
IUPAC 名称 |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O11P/c1-8-4-26(20(32)25-16(8)30)12-2-9(5-28)18(37-12)38-39(33,34)35-6-11-10(29)3-13(36-11)27-7-22-14-15(27)23-19(21)24-17(14)31/h4,7,9-13,18,28-29H,2-3,5-6H2,1H3,(H,33,34)(H,25,30,32)(H3,21,23,24,31) |
InChI 键 |
IBIDWGFEZKUPJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




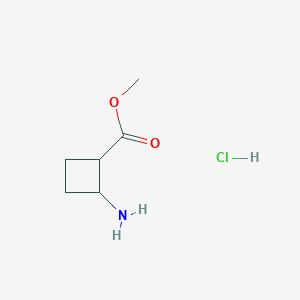
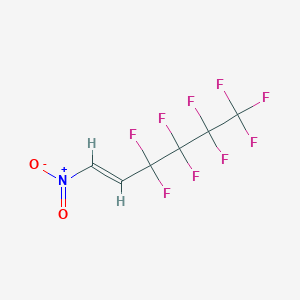
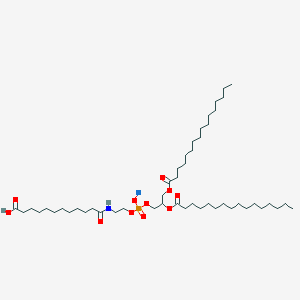
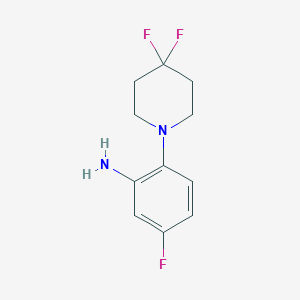
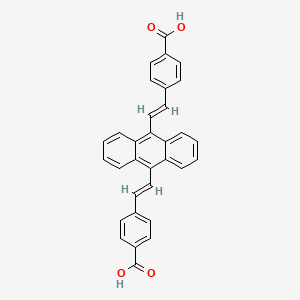
![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)
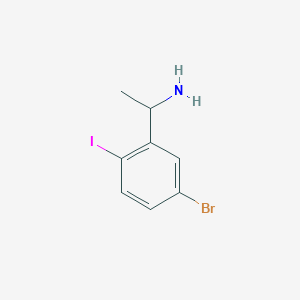
![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)

